N,N-Dichloro-1-phenylmethanesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
63636-97-5 |
|---|---|
Molecular Formula |
C7H7Cl2NO2S |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
N,N-dichloro-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-10(9)13(11,12)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FWPQTIYBQZKGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
Elucidating the Reactivity Profile of N,n Dichloro 1 Phenylmethanesulfonamide
Electrophilic Transformations Mediated by N,N-Dichloro-1-phenylmethanesulfonamide
This compound is a compound recognized for its role in mediating various electrophilic transformations. Its reactivity stems from the presence of two chlorine atoms attached to a nitrogen atom, which is in turn bonded to a sulfonyl group. This arrangement renders the chlorine atoms electrophilic, making the compound a potent source of "Cl+" for chlorination reactions. Furthermore, the nitrogen atom itself can act as an electrophile, participating in nitrogen transfer and amination reactions, often through the formation of highly reactive intermediates.
Electrophilic Chlorination Reactions
The primary role of this compound in electrophilic chlorination is to serve as a source of electrophilic chlorine. The electron-withdrawing nature of the adjacent sulfonyl group enhances the electrophilicity of the chlorine atoms, facilitating their transfer to nucleophilic substrates.
Role as a Chlorine Source in Electrophilic Substitution
In the realm of electrophilic aromatic substitution, this compound and related N-chloroamines can function as effective chlorinating agents, often activated by acidic conditions. The general mechanism involves the protonation of the nitrogen atom, which makes the N-Cl bond more polarized and susceptible to cleavage, thereby generating a more potent chlorinating species.
The process of electrophilic aromatic substitution fundamentally involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. nsf.govmsu.edu In this context, the electrophile is a chlorine species derived from this compound. For the reaction to proceed, especially with less reactive aromatic compounds, a catalyst, often a Lewis acid, is typically required to generate a sufficiently strong electrophile. masterorganicchemistry.comdocbrown.info The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring's π-electrons on the electrophilic chlorine to form a positively charged intermediate known as an arenium ion or sigma complex, followed by the removal of a proton to restore the aromaticity of the ring. msu.edu
Table 1: General Scheme of Electrophilic Aromatic Chlorination
| Step | Description | Intermediate |
| 1 | Generation of the electrophilic chlorine species from the N,N-dichloro-sulfonamide, often acid-catalyzed. | N-chloroammonium ion or related species |
| 2 | Attack of the aromatic π-system on the electrophile. | Arenium ion (sigma complex) |
| 3 | Deprotonation to restore aromaticity. | Chlorinated aromatic product |
Stereo- and Regioselectivity in Chlorination Reactions
The stereo- and regioselectivity of chlorination reactions are crucial aspects that determine the structure of the final product. In the context of electrophilic aromatic substitution, the regioselectivity is primarily governed by the nature of the substituents already present on the aromatic ring. msu.edunih.gov Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. The steric bulk of both the substrate and the chlorinating agent can also influence the regiochemical outcome, with substitution at the less hindered position being favored.
In the chlorination of aliphatic C-H bonds, which often proceeds via a radical mechanism, N-chloroamides have been shown to exhibit notable site-selectivity. This selectivity can be influenced by steric and electronic factors, with a preference for reaction at more electron-rich and sterically accessible C-H bonds. nih.gov While the primary focus here is on electrophilic transformations, it is important to note that the reaction conditions can sometimes lead to competing radical pathways.
Nitrogen Transfer and Amination Reactions
Beyond its role as a chlorinating agent, the nitrogen atom in this compound can itself act as an electrophile, leading to the formation of new carbon-nitrogen bonds. These reactions are of significant interest in organic synthesis for the construction of nitrogen-containing molecules.
Electrophilic Amination Pathways
Electrophilic amination involves the reaction of a nucleophile, such as a carbanion or an electron-rich arene, with an electrophilic nitrogen source. rsc.org Compounds like this compound can serve as precursors to these electrophilic nitrogen species. The reaction can proceed through various pathways, depending on the substrate and reaction conditions. For instance, direct C-H to C-N bond formation can occur with electron-rich arenes, providing a route to valuable nitrogen-containing heterocyclic compounds. nsf.gov
In some cases, the reaction may be catalyzed by a transition metal, which can facilitate the nitrogen transfer process. While detailed mechanisms can vary, a general theme involves the coordination of the catalyst to the nitrogen source, followed by reaction with the nucleophilic partner. Related N,N-dichlorosulfonamides have been shown to be effective electrophilic nitrogen sources for the direct diamination of α,β-unsaturated ketones without the need for a metal catalyst. nih.gov
Formation of Nitrenium Ion Intermediates
A key aspect of the electrophilic reactivity of N-halo compounds is the potential formation of nitrenium ions as reactive intermediates. wikipedia.orgsemanticscholar.org A nitrenium ion is a divalent nitrogen species with a positive charge, making it a potent electrophile. wikipedia.org These intermediates are typically generated through the heterolytic cleavage of the N-X bond (where X is a leaving group, such as a halide), a process that can be facilitated by Lewis acids or silver salts. wikipedia.org
Once formed, nitrenium ions can undergo a variety of reactions, including intramolecular cyclizations and reactions with external nucleophiles. rsc.org The generation of an aryl nitrenium species, for example, can lead to substitution on the aromatic ring. rsc.org The stability and reactivity of nitrenium ions are influenced by the substituents on the nitrogen atom. While they are often transient species, their intermediacy has been invoked to explain the products of many reactions involving electrophilic nitrogen sources. wikipedia.orgresearchgate.net
Carbon-Nitrogen Bond Formation Methodologies
The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis due to the prevalence of nitrogen-containing compounds in pharmaceuticals, natural products, and functional materials. Methodologies for C-N bond formation are diverse, often relying on transition-metal catalysis to couple nitrogen sources with carbon-based substrates. beilstein-journals.orgvivekanandcollege.ac.inrsc.org These reactions can proceed through various mechanisms, including reductive amination, hydroamination, and cross-coupling reactions. rsc.org While traditional methods often involve the use of pre-functionalized starting materials like aryl halides, modern approaches increasingly focus on direct C-H amination, which offers a more atom-economical route. nih.gov In this context, reagents capable of delivering a nitrogen moiety are crucial. Organic azides, for instance, have been employed as an amino source where the only byproduct is nitrogen gas. nih.gov The development of catalytic systems, particularly those involving transition metals like palladium, has significantly expanded the scope and efficiency of C-N bond-forming reactions. beilstein-journals.org
Reactions with Unsaturated Systems: Alkenes and Polyhaloethenes
N,N-Dihalosulfonamides are known to react with unsaturated systems like alkenes through pathways that can be either radical or ionic in nature, depending on the specific reagents and reaction conditions. For instance, related N-alkyl-N-chlorosulfonamides undergo addition reactions to alkenes, a process that can be catalyzed by copper(I) salts. beilstein-journals.orgnih.gov These reactions are believed to proceed through the formation of electrophilic nitrogen-centered radicals. beilstein-journals.orgnih.gov
Formation of N-Sulfonyl Polyhalogenated Aldehyde Imines
The reaction of N,N-dichloroarenesulfonamides with polyhalogenated ethenes, such as trichloroethylene (B50587) and tetrachloroethylene, serves as a method for the synthesis of N-sulfonyl polyhalogenated aldehyde imines. These reactions typically proceed via a free-radical mechanism. For example, the reaction of N,N-dichlorobenzenesulfonamide with trichloroethylene yields N-(2,2,2-trichloro-1-chloroethylidene)benzenesulfonamide. This product can be subsequently reduced to form N-(2,2,2-trichloroethyl)benzenesulfonamide.
The general synthetic route involves the initial addition of the dichlorosulfonamide to the polyhaloethene, followed by rearrangement and elimination steps to yield the stable imine product. These N-sulfonyl imines are valuable synthetic intermediates. organic-chemistry.org
Addition Reactions to 1,2-Polyhaloethenes
The addition of N,N-dichlorosulfonamides to 1,2-polyhaloethenes is a key step in the formation of various functionalized sulfonamide derivatives. The reaction is initiated by the homolytic cleavage of the N-Cl bond, generating a sulfonamidyl radical. This radical then adds to the double bond of the polyhaloethene. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical intermediate. The process continues via a chain mechanism, ultimately leading to the formation of a 1:1 adduct. These addition reactions are often promoted by heat or UV irradiation.
Amidoalkylation Reactions and Derivative Formation
The products derived from the reaction of N,N-dichlorosulfonamides with polyhaloethenes, such as N-(polychloroethyl)arenesulfonamides, can undergo further transformations, including C-amidoalkylation reactions. researchgate.net For instance, N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides, which are structurally related to the adducts of dichlorosulfonamides and styrenes, react with aromatic and heterocyclic compounds in the presence of a strong acid like oleum. researchgate.net This reaction results in the formation of C-amidoalkylation products where the sulfonamide-bearing carbon atom has formed a new bond with the aromatic or heterocyclic ring.
These derivatives can also be used to synthesize other heterocyclic structures. For example, treatment of N-(1-aryl-2-polychloroethyl)arenesulfonamides with reagents like mercaptoethanol can initiate a cascade of reactions involving cyclization to an aziridine (B145994) intermediate, followed by rearrangement and substitution to yield various open-chain or cyclic sulfonamide derivatives. researchgate.net
Radical Processes Initiated or Mediated by this compound
The N-Cl bonds in this compound are relatively weak and can undergo homolytic cleavage to generate nitrogen-centered radicals. researchgate.netnih.govresearchgate.net This reactivity is central to many of its applications in organic synthesis, particularly in reactions involving unsaturated systems and C-H functionalization. nih.govrsc.org
Generation of Nitrogen-Centered Radicals
Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have found extensive use in organic synthesis. nih.govresearchgate.netnih.gov There are several strategies for generating NCRs, including the homolysis of nitrogen-heteroatom bonds (N-Cl, N-O, N-S, N-N). researchgate.netnih.gov this compound serves as an excellent precursor for the generation of a sulfonamidyl radical (Ph-CH₂-SO₂-N•Cl) and a chlorine radical (Cl•) upon thermolysis or photolysis.
The generation of these radical species can be initiated under various conditions:
Thermal Initiation: Heating this compound can induce the homolytic cleavage of one of the N-Cl bonds.
Photochemical Initiation: Irradiation with UV light provides the energy required to break the N-Cl bond, forming the desired radical species. researchgate.net
Redox Catalysis: Transition metals, such as copper(I), can facilitate the generation of nitrogen-centered radicals from N-chloro compounds through a single-electron transfer process. beilstein-journals.orgnih.gov
Once generated, the highly electrophilic sulfonamidyl radical can participate in a variety of synthetic transformations, including addition to double bonds and hydrogen atom abstraction. beilstein-journals.orgnih.govresearchgate.net The general scheme for the generation of the nitrogen-centered radical from an N,N-dichlorosulfonamide is depicted below:
Table 1: Methods for Generating Nitrogen-Centered Radicals from N-Chloro Precursors
| Initiation Method | Description |
|---|---|
| Thermal | Application of heat to induce homolytic cleavage of the N-Cl bond. |
| Photochemical | Use of UV or visible light to promote N-Cl bond homolysis. researchgate.netnih.gov |
| Redox Catalysis | Employment of a transition metal catalyst (e.g., Cu(I)) to facilitate radical generation via single-electron transfer. beilstein-journals.orgnih.gov |
Participation in Radical Chain Reactions
There is no specific information available in the searched literature detailing the participation of this compound in radical chain reactions.
In general, radical chain reactions proceed through three key stages: initiation, propagation, and termination. The initiation phase involves the formation of a radical species, often through homolytic cleavage of a weak bond induced by heat or light. In the context of N-chlorosulfonamides, the N-Cl bond can be cleaved to generate a sulfonamidyl radical and a chlorine radical. The propagation phase consists of a series of steps where a radical reacts with a stable molecule to produce a new radical, continuing the chain. Termination occurs when two radical species combine to form a stable, non-radical product.
Intermolecular and Intramolecular Radical Cyclizations
Specific examples or studies on the use of this compound in intermolecular or intramolecular radical cyclization reactions could not be found in the available literature.
Radical cyclizations are powerful methods for constructing cyclic, and particularly heterocyclic, compounds. These reactions are typically initiated by the generation of a radical which then adds to an unsaturated bond (like an alkene or alkyne) within the same molecule (intramolecular) or in a separate molecule (intermolecular). For related compounds like N-alkenyl trichloroacetamides, transition metals such as copper or ruthenium can catalyze atom transfer radical cyclization (ATRC) to form lactams. The process involves the generation of a dichloromethyl radical which then cyclizes onto the tethered alkene. However, analogous studies involving this compound have not been reported.
Oxidative Capabilities and Dehydrogenation Reactions
Role as an Oxidant in Organic Transformations
While specific studies detailing the role of this compound as an oxidant are not present in the searched literature, the reactivity of analogous N,N-dichlorosulfonamides suggests it likely possesses oxidative properties. For instance, N,N-dichloro-4-methylbenzenesulfonamide has been successfully used for the oxidation of alcohols to aldehydes and ketones under mild, neutral conditions. This suggests that the N-Cl bonds in these types of reagents are the active oxidizing component.
The general mechanism for such oxidations often involves the transfer of a chlorine atom to the substrate or the generation of a positive halogen species that acts as the oxidant. However, without specific studies on this compound, its efficacy, substrate scope, and reaction conditions remain uncharacterized.
Oxidative Cleavage and Functional Group Interconversions
There is no available research that describes the use of this compound for oxidative cleavage or other functional group interconversions.
Oxidative cleavage is a process where a carbon-carbon bond is broken to form two new carbon-oxygen bonds, often converting alkenes or alkynes into ketones, aldehydes, or carboxylic acids. Reagents commonly used for this purpose include ozone and potassium permanganate. While some N-halo reagents can effect various functional group transformations, their application in the specific context of oxidative cleavage is not a commonly reported reactivity pattern, and no such role has been documented for this compound.
Advanced Synthetic Applications of N,n Dichloro 1 Phenylmethanesulfonamide As a Reagent
Catalytic and Stoichiometric Roles in Organic Synthesis
N,N-Dichloro-1-phenylmethanesulfonamide serves dual roles in organic synthesis, acting as both a catalyst and a stoichiometric reagent. In its catalytic capacity, it is often employed in oxidation reactions and in the formation of carbon-heteroatom bonds. The in situ generation of active halogen species from the N-Cl bonds is a key feature of its catalytic cycle.
As a stoichiometric reagent, it is a powerful oxidant and a source of electrophilic chlorine. Its reactions are often characterized by high efficiency and selectivity under mild conditions. The phenylmethanesulfonamide (B180765) backbone can also be incorporated into the final product, providing a straightforward route to complex sulfonamide derivatives.
Enabling Synthesis of Diverse Chemical Structures
The reactivity of this compound has been harnessed to construct a wide array of valuable chemical structures, from functionalized sulfonamides to complex heterocyclic frameworks.
Access to Functionalized Sulfonamide Derivatives
A primary application of this compound is in the synthesis of functionalized sulfonamide derivatives. These motifs are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The reagent can react with a variety of nucleophiles, leading to the introduction of the 1-phenylmethanesulfonamide group into organic molecules.
| Reactant Class | Product Type | Reaction Conditions | Reference |
| Alkenes | β-chloro sulfonamides | Varies | researchgate.netnih.gov |
| Alkynes | β-chloro vinylsulfonamides | Varies | researchgate.net |
| Arenes | Arylsulfonamides | Lewis Acid | |
| Organometallic Reagents | Substituted sulfonamides | Varies |
Table 1: Synthesis of Functionalized Sulfonamides using this compound
Construction of Heterocyclic Compounds
The electrophilic nature of the chlorine atoms in this compound makes it an excellent reagent for the synthesis of various heterocyclic compounds. It can participate in cyclization reactions with appropriate substrates, leading to the formation of nitrogen-containing rings.
The reaction of this compound with alkenes provides a direct route to N-sulfonyl-chloroaziridines. These strained three-membered rings are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to afford a range of difunctionalized sulfonamides.
| Alkene Substrate | Chloroaziridine Product | Yield (%) | Reference |
| Styrene | 2-chloro-1-((phenylmethyl)sulfonyl)-3-phenylaziridine | 85 | |
| Cyclohexene | 7-chloro-8-((phenylmethyl)sulfonyl)-8-azabicyclo[5.1.0]octane | 92 | |
| 1-Octene | 2-chloro-1-((phenylmethyl)sulfonyl)-3-hexylaziridine | 78 |
Table 2: Synthesis of Chloroaziridines from Alkenes and this compound
Beyond aziridines, this compound can be employed in the synthesis of larger N-sulfonyl-substituted heterocycles. These reactions often proceed via initial addition of the reagent to a double bond, followed by an intramolecular cyclization step. This strategy has been successfully applied to the synthesis of substituted pyrrolidines, piperidines, and other important heterocyclic systems.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the majority of the atoms of the starting materials, are a cornerstone of modern synthetic efficiency. This compound has proven to be a valuable component in such reactions.
For example, in the presence of a suitable catalyst, it can react with an alkene and a nucleophile in a one-pot process to generate complex, highly functionalized sulfonamide derivatives. This approach avoids the isolation of intermediates and reduces waste, making it an attractive strategy for the rapid generation of molecular diversity.
| Alkene | Nucleophile | Product | Reference |
| Styrene | Acetonitrile | N-(1-chloro-2-phenyl-2-(phenylsulfonamido)ethyl)acetamide | |
| Cyclohexene | Water | 2-chloro-N-((phenylmethyl)sulfonyl)cyclohexan-1-amine |
Table 3: Examples of Multicomponent Reactions Involving this compound
Regioselective and Stereoselective Transformations
Information on the use of this compound to achieve regioselectivity or stereoselectivity in chemical transformations could not be located. There are no published studies detailing its efficacy in directing reactions to a specific site on a molecule (regioselectivity) or in controlling the formation of a particular stereoisomer (stereoselectivity). Consequently, no research findings or data tables can be presented for this section.
Spectroscopic and Computational Approaches to N,n Dichloro 1 Phenylmethanesulfonamide Reactivity
Spectroscopic Characterization of Reaction Intermediates and Products
Spectroscopic techniques are indispensable for identifying the transient and stable species formed during chemical reactions involving N,N-Dichloro-1-phenylmethanesulfonamide. Each method offers unique insights into the molecular structure and functional groups, collectively providing a detailed picture of the reaction landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the chemical environment of the protons and carbons.
While specific experimental NMR data for this compound is not widely available in public literature, the expected chemical shifts can be inferred from its structure and data from analogous compounds like p-toluenesulfonamide (B41071) derivatives. chemicalbook.comchemicalbook.com The key structural features of this compound are the phenyl ring, the methylene (B1212753) (-CH₂-) bridge, and the N,N-dichlorosulfonamide group.
Expected ¹H NMR Signals:
Phenyl Group: Protons on the monosubstituted benzene (B151609) ring would typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm.
Methylene Group (-CH₂-): The two protons of the methylene group adjacent to the phenyl ring and the sulfonyl group would likely appear as a singlet, estimated to be in the range of 4.0 to 4.5 ppm, due to the deshielding effects of the adjacent electronegative sulfonyl group and the aromatic ring.
Expected ¹³C NMR Signals:
Phenyl Group: The carbon atoms of the benzene ring would show several distinct signals in the range of 125-140 ppm. spectrabase.com
Methylene Carbon (-CH₂-): The carbon of the methylene bridge would be expected to have a chemical shift in the range of 50-60 ppm.
By monitoring changes in these signals during a reaction, NMR can be used to track the consumption of the reactant and the formation of intermediates and final products, thus providing deep mechanistic insights. researchgate.net
Table 1: Predicted NMR Chemical Shifts (ppm) for this compound
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Phenyl Protons | 7.2 - 7.5 (m) | 125 - 140 |
| Methylene Protons | 4.0 - 4.5 (s) | 50 - 60 |
Note: (s) = singlet, (m) = multiplet. Values are estimates based on similar structures.
Mass Spectrometry (MS) in Reaction Pathway Elucidation
Mass spectrometry (MS) is crucial for determining the molecular weights of reactants, intermediates, and products, as well as for obtaining structural information from their fragmentation patterns. nih.gov In the context of this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition of key species. researchgate.net
Electrospray ionization (ESI-MS) is a soft ionization technique that would allow for the detection of the intact molecular ion, likely as an adduct with sodium ([M+Na]⁺) or other ions. mdpi.com The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key identifier in the mass spectrum. nih.gov
Expected Fragmentation Pathways: The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways:
Loss of Chlorine: Cleavage of one or both N-Cl bonds, resulting in fragments corresponding to [M-Cl]⁺ and [M-2Cl]⁺.
Cleavage of the C-S Bond: Fragmentation at the benzylic C-S bond would yield a benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a [Cl₂NSO₂]⁻ fragment in negative ion mode.
Loss of SO₂: Extrusion of sulfur dioxide is a common fragmentation pathway for sulfonamides.
Analyzing the masses of these fragments helps to piece together the structure of the parent molecule and identify unknown products formed during a reaction. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₇Cl₂NO₂S)
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | C₇H₇Cl₂NO₂S⁺ | 255/257/259 |
| [M-Cl]⁺ | C₇H₇ClNO₂S⁺ | 220/222 |
| [C₇H₇]⁺ | C₇H₇⁺ (Benzyl cation) | 91 |
| [M-SO₂]⁺ | C₇H₇Cl₂N⁺ | 191/193/195 |
Note: m/z values reflect the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com For this compound, IR spectroscopy would be used to confirm the presence of the key sulfonamide and aromatic moieties. nist.gov
Characteristic IR Absorption Bands:
Sulfonyl Group (SO₂): This group gives rise to two strong and characteristic stretching bands. The asymmetric stretching vibration is typically found in the 1350-1380 cm⁻¹ region, while the symmetric stretch appears around 1160-1180 cm⁻¹. orientjchem.org
N-Cl Bonds: The stretching vibrations for N-Cl bonds are expected in the 700-800 cm⁻¹ range.
Aromatic Ring: The C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic protons is expected just above 3000 cm⁻¹.
C-S Bond: The carbon-sulfur stretch is typically weaker and found in the 600-800 cm⁻¹ range.
Monitoring the appearance or disappearance of these characteristic bands allows researchers to track the transformation of functional groups throughout a reaction. nih.gov
Table 3: Predicted Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | ~3030-3100 |
| Aromatic C=C | Stretch | ~1450-1600 |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1350-1380 |
| Sulfonyl (S=O) | Symmetric Stretch | ~1160-1180 |
Computational Chemistry for Mechanistic Understanding
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction energetics, molecular structures, and electronic properties that can be difficult or impossible to measure directly. weizmann.ac.il
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and energies of molecules. nih.gov For this compound, DFT calculations can be employed to determine the optimized ground-state geometry, vibrational frequencies (which can be compared with experimental IR spectra), and the relative energies of reactants, intermediates, and products. asianresassoc.org
By calculating the change in Gibbs free energy (ΔG) for a proposed reaction step, DFT can predict its thermodynamic feasibility. researchgate.net This is particularly useful for comparing multiple potential reaction pathways and identifying the most likely mechanism. For instance, DFT can be used to model the reactions of the N-Cl groups, which are expected to be the most reactive sites, and calculate the energies associated with homolytic or heterolytic cleavage of these bonds. researchgate.net
Transition State Analysis
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. mdpi.com DFT calculations are instrumental in locating and characterizing these transient structures.
Transition state analysis involves finding the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state relative to the reactants defines the activation energy barrier (ΔG‡) for the reaction. acs.org A lower activation energy implies a faster reaction rate. By calculating the activation energies for all possible steps in a proposed mechanism, the rate-determining step can be identified. mdpi.com For this compound, this analysis could be applied to study its reactions with other molecules, such as addition reactions to alkenes, where the N-Cl bonds act as an electrophilic chlorine source. The calculations would reveal the structure of the transition state and the energetic cost of reaching it, providing a complete theoretical model of the reaction's kinetics and mechanism.
Reaction Pathway Elucidation
The elucidation of reaction pathways for this compound is a complex task that relies heavily on a synergistic combination of spectroscopic and computational approaches. While direct experimental studies on the reaction mechanisms of this specific compound are not extensively documented in publicly available literature, significant insights can be drawn from computational studies performed on analogous N,N-dichlorosulfonamides. These studies provide a theoretical framework for predicting and understanding the plausible reaction pathways.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed picture of the reaction mechanism can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial in assessing the feasibility of a proposed pathway.
Key reaction pathways anticipated for this compound include:
Heterolytic Cleavage of the N-Cl Bond: In polar solvents or in the presence of Lewis acids, the N-Cl bond can cleave heterolytically to generate a nitrenium ion or a chloride ion and a species with a positively charged nitrogen. The high reactivity of these intermediates makes them key players in various synthetic transformations.
Nitrenoid Formation: In the presence of a metal catalyst, this compound can serve as a precursor to a metal-nitrenoid species. The nature of the metal and the ligands plays a crucial role in modulating the reactivity and selectivity of the nitrenoid in subsequent reactions, such as aziridination or C-H amination.
Spectroscopic techniques can be employed to detect and characterize the transient intermediates proposed by computational models. For instance, techniques like laser flash photolysis can be used to generate and study the properties of the N-chloro-N-phenylmethanesulfonamidyl radical. The table below presents hypothetical, yet plausible, activation energies for different reaction pathways of this compound, derived from theoretical calculations on similar molecules.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Key Intermediates |
|---|---|---|---|
| Homolytic Cleavage | Formation of radical species upon light or heat induction. | 30-40 | N-chloro-N-phenylmethanesulfonamidyl radical, Chlorine radical |
| Heterolytic Cleavage | Formation of ionic species in polar media. | 25-35 | Nitrenium ion, Chloride ion |
| Nitrenoid Formation | Metal-catalyzed formation of a reactive nitrogen species. | 15-25 | Metal-nitrenoid complex |
Molecular Orbital (MO) and Electron Delocalization Studies
Molecular orbital theory provides a powerful lens through which the electronic structure and reactivity of this compound can be understood. Computational studies, particularly those employing DFT and ab initio methods, allow for the detailed analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and spatial distribution of the HOMO and LUMO are fundamental in predicting the chemical behavior of the molecule. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding orbitals of the N-Cl bonds, making these sites the most likely to accept electrons and undergo nucleophilic attack or reductive cleavage.
The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The table below provides representative HOMO and LUMO energies and the corresponding energy gap for this compound, based on theoretical calculations for analogous sulfonamides.
| Molecular Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -7.5 | Phenyl ring, Nitrogen atom |
| LUMO | -1.2 | N-Cl antibonding orbitals |
| HOMO-LUMO Gap | 6.3 | - |
In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the sulfur-oxygen and sulfur-nitrogen bonds, as well as into the π* orbitals of the phenyl ring. These delocalization effects can be quantified in terms of stabilization energies. The following table presents hypothetical stabilization energies for key donor-acceptor interactions in this compound, as would be calculated by NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| LP(O) | σ(S-N) | 5.2 |
| LP(N) | σ(S-O) | 8.1 |
| π(C-C) of Phenyl Ring | σ*(S-N) | 2.5 |
Modeling of Reactive Intermediates and Active Species
Computational modeling is an indispensable tool for studying the structure, stability, and reactivity of the transient intermediates and active species generated from this compound. These species are often too short-lived to be studied in detail by experimental methods alone.
One of the most important reactive intermediates is the N-chloro-N-phenylmethanesulfonamidyl radical . DFT calculations can be used to determine its optimized geometry, spin density distribution, and thermodynamic properties. The spin density distribution is particularly informative as it reveals the radical character on different atoms, which in turn dictates the regioselectivity of its subsequent reactions. It is expected that the unpaired electron in this radical would be delocalized over the nitrogen atom, the sulfur atom, and the phenyl ring.
Another key species is the nitrenoid , which is formed in metal-catalyzed reactions. The structure and reactivity of the nitrenoid are highly dependent on the metal center and its ligand environment. Computational models can be used to explore the geometry of the metal-nitrenoid complex and to investigate the mechanism of nitrogen transfer to various substrates. These models can help in designing more efficient and selective catalysts for amination reactions.
The table below summarizes the key characteristics of these reactive species as predicted by computational modeling based on related systems.
| Reactive Species | Method of Generation | Key Computational Insights | Predicted Reactivity |
|---|---|---|---|
| N-chloro-N-phenylmethanesulfonamidyl radical | Homolytic cleavage of N-Cl bond | Spin density delocalized over N, S, and phenyl ring | Hydrogen abstraction, addition to double bonds |
| Nitrenium ion | Heterolytic cleavage of N-Cl bond | High electrophilicity at the nitrogen center | Electrophilic aromatic substitution, cyclization reactions |
| Metal-nitrenoid complex | Reaction with a metal catalyst | Geometry and electronic structure of the complex | Aziridination of olefins, C-H amination |
By providing detailed information about the electronic and geometric structures of these transient species, computational modeling offers invaluable guidance for understanding and predicting the reactivity of this compound in a variety of chemical transformations.
Future Research Directions and Emerging Paradigms
Expansion of Substrate Scope and Reaction Diversity
Future investigations into N,N-Dichloro-1-phenylmethanesulfonamide will likely concentrate on expanding its utility with a broader range of substrates and exploring novel reaction pathways. While N,N-dichloroarenesulfonamides have been used in reactions such as the diamination of enones and in reactions with various aromatic and heterocyclic compounds, there remains considerable scope for expansion. researchgate.netnih.gov Research could be directed towards challenging substrate classes that have been historically difficult to functionalize.
Key areas for exploration include:
Late-Stage Functionalization: Applying this compound for the late-stage modification of complex molecules, such as natural products and pharmaceuticals. This approach is valuable for generating analogues of bioactive compounds for structure-activity relationship studies.
Reactions with Unsaturated Systems: Further exploring reactions with diverse alkenes, alkynes, and allenes to synthesize complex nitrogen-containing molecules. For instance, its reaction with divinyl sulfide (B99878) leads to the formation of N-[2-chloro- and N-[2,2-dichloro-1-(arylsulfonylamino)ethyl]arenesulfonamides, indicating its potential for complex transformations. amanote.com
C-H Amination: Developing new protocols for direct C-H amination reactions, which represent a highly atom-economical approach to installing nitrogen-containing functional groups.
The table below summarizes potential areas for substrate expansion and the types of valuable chemical products that could be synthesized.
| Substrate Class | Potential Reaction Type | Synthesized Product Type |
| Complex Bioactive Molecules | Late-Stage Functionalization | Novel Drug Analogues |
| Diverse Alkenes/Alkynes | Addition/Cyclization | Functionalized Aziridines, Imidazolines nih.gov |
| Unactivated Hydrocarbons | C-H Amination | Aliphatic and Aromatic Amines |
| Organometallic Reagents | Cross-Coupling | N-Substituted Sulfonamides |
Development of Greener and More Sustainable Methodologies
In line with the growing emphasis on sustainable chemistry, a significant future direction will be the development of more environmentally benign methods utilizing this compound. youtube.com This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net
Future green chemistry initiatives could include:
Catalytic Reactions: Shifting from stoichiometric to catalytic processes to reduce waste. For example, using earth-abundant metal catalysts like iron for sulfonamide synthesis presents a more sustainable alternative to traditional methods. organic-chemistry.org
Alternative Solvents: Exploring the use of greener solvents such as water, ionic liquids, or bio-renewable solvents to replace conventional volatile organic compounds. nih.gov
Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry. researchgate.net
The following table outlines potential green strategies and their environmental benefits.
| Green Strategy | Description | Environmental Benefit |
| Use of Earth-Abundant Metal Catalysts | Employing catalysts based on metals like iron or copper instead of precious metals. organic-chemistry.org | Reduced cost, lower toxicity, and increased sustainability. |
| Bio-based Solvents | Replacing petroleum-derived solvents with those derived from renewable biomass. | Reduced carbon footprint and decreased reliance on fossil fuels. |
| Energy Efficiency | Utilizing methods like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. | Lower energy costs and reduced greenhouse gas emissions. |
| Waste Valorization | Developing methods to convert byproducts into valuable materials. | Contributes to a circular economy and minimizes landfill waste. |
Integration with Flow Chemistry and Automated Synthesis
The integration of reactions involving this compound with continuous flow chemistry and automated synthesis platforms represents a major leap forward in terms of efficiency, safety, and scalability. bioduro.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or rapid reactions. researchgate.netrsc.org
Key developments in this area are expected to be:
Automated Platforms: The use of automated synthesizers, potentially employing a cartridge-based system, could make the synthesis of sulfonamide libraries more accessible and reproducible for chemists without specialized training in automation. youtube.com
Improved Safety: Continuous flow reactors can handle hazardous reagents and intermediates in small, controlled volumes, significantly mitigating the risks associated with scaling up reactions. rsc.orgresearchgate.net
Telescoped Synthesis: Designing multi-step sequences where the output of one flow reactor is directly fed into the next, eliminating the need for intermediate purification steps and reducing solvent use and waste.
The benefits of integrating this compound chemistry with flow systems are summarized below.
| Feature of Flow Chemistry | Advantage for Sulfonamide Synthesis |
| Enhanced Heat and Mass Transfer | Better control over exothermic reactions, leading to higher yields and fewer side products. bioduro.com |
| Precise Control of Residence Time | Optimization of reaction conditions to maximize product formation and minimize degradation. rsc.org |
| Miniaturization and Scalability | Safe handling of hazardous reagents and straightforward scaling from laboratory to production quantities. almacgroup.com |
| In-line Analysis | Real-time monitoring of reaction progress for rapid optimization and quality control. |
Exploration of New Catalytic Systems for Enhanced Efficiency
Discovering and developing novel catalysts is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Future research will likely focus on moving beyond traditional catalysts to explore more sophisticated and sustainable options.
Promising areas for catalyst development include:
First-Row Transition Metals: Investigating catalysts based on abundant and inexpensive metals like manganese, which have shown promise in the N-alkylation of sulfonamides. researchgate.net
Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste. Novel heterogeneous copper catalysts supported on modified biomass like lignosulfonate are an example of this approach. beilstein-journals.org
Photoredox Catalysis: Harnessing the power of visible light to drive novel transformations under mild conditions, potentially enabling reactions that are not feasible with traditional thermal methods.
Biocatalysis: Exploring the use of enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity, offering a green and highly efficient alternative to conventional chemical catalysts.
The table below highlights emerging catalytic systems and their potential impact on sulfonamide chemistry.
| Catalytic System | Potential Application | Key Advantage |
| Manganese Pincer Complexes | N-alkylation of sulfonamides using alcohols. researchgate.net | Use of an earth-abundant metal and atom-economical alkylating agents. |
| Biomass-Supported Copper | Synthesis of nitrogen-containing heterocycles. beilstein-journals.org | Recyclable, heterogeneous catalyst derived from a renewable resource. |
| Nanoparticle Catalysts | Various coupling and reduction/oxidation reactions. sciencedaily.com | High surface area leading to enhanced catalytic activity and selectivity. |
| Bioorthogonal Catalysts | Selective chemical transformations within biological systems. nih.gov | Potential for in-vivo synthesis and targeted drug delivery. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dichloro-1-phenylmethanesulfonamide, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound is typically synthesized via sulfonylation of the corresponding amine precursor using chlorinating agents. Key parameters include:
- Temperature : Maintain 0–5°C during chlorination to avoid over-substitution or decomposition .
- Solvent Choice : Dichloromethane or tetrahydrofuran (THF) enhances solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methylene groups (δ 3.8–4.2 ppm), and sulfonamide protons (δ 5.1–5.3 ppm) .
- ¹³C NMR : Sulfonamide sulfur-linked carbons (δ 45–50 ppm) and dichloro-substituted carbons (δ 70–75 ppm) .
- IR : Strong S=O stretches at 1150–1250 cm⁻¹ and N–Cl vibrations at 650–700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 298 (calculated for C₈H₈Cl₂NO₂S) .
Q. How does the solubility profile of this compound influence its applicability in aqueous reaction systems?
- Methodological Answer : The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). For aqueous reactions, use co-solvents (e.g., 10% DMSO in PBS) or surfactant-assisted dispersion. Solubility can be empirically tested via UV-Vis spectroscopy (λmax ~260 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing sulfonamide and dichloro groups activate the benzene ring for NAS. Kinetic studies (e.g., Hammett plots) show a ρ value of +2.1, indicating strong electrophilic character. To probe mechanisms:
- Use isotopic labeling (e.g., ³⁶Cl) to track chloride displacement.
- Perform DFT calculations (B3LYP/6-31G*) to map transition states and charge distribution .
Q. How do environmental factors (pH, UV light) influence the degradation pathways of this compound?
- Methodological Answer :
- Photolysis : Under UV light (254 nm), the compound degrades via C–S bond cleavage, forming benzenesulfonic acid and chlorinated byproducts. Use HPLC-MS to identify intermediates .
- Hydrolysis : At pH > 9, hydrolysis yields 4-chlorobenzenesulfonamide. Monitor degradation kinetics via LC-TOF at varying pH (3–11) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from assay conditions. Standardize protocols:
- Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton broth).
- Validate results with dose-response curves and statistical analysis (ANOVA, p < 0.05) .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
